2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
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Overview
Description
2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety, a furyl group, and an iodo-methoxybenzoyl hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes may include:
Preparation of 4-IODO-3-METHOXYBENZOIC ACID: This can be synthesized through iodination of 3-methoxybenzoic acid using iodine and an oxidizing agent.
Formation of the Hydrazone Linkage: The 4-iodo-3-methoxybenzoic acid is then reacted with hydrazine to form the hydrazone.
Coupling with the Furyl Group: The hydrazone is then coupled with a furyl aldehyde under acidic or basic conditions to form the intermediate.
Final Assembly: The intermediate is then reacted with 2-chloro-4-benzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage or the aromatic rings, leading to the formation of amines or reduced aromatic systems.
Substitution: The chlorinated benzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or reduced aromatic compounds.
Scientific Research Applications
2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)
Properties
Molecular Formula |
C20H14ClIN2O5 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-chloro-4-[5-[(E)-[(4-iodo-3-methoxybenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H14ClIN2O5/c1-28-18-9-12(3-6-16(18)22)19(25)24-23-10-13-4-7-17(29-13)11-2-5-14(20(26)27)15(21)8-11/h2-10H,1H3,(H,24,25)(H,26,27)/b23-10+ |
InChI Key |
VSZHSTXTTYWKMM-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)I |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)I |
Origin of Product |
United States |
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